N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Significance of Isoxazole-Thiadiazole Hybrid Architectures in Drug Discovery
Isoxazole-thiadiazole hybrids occupy a privileged position in antibiotic and anticancer development due to their unique electronic configuration and hydrogen-bonding capabilities. The isoxazole ring’s oxygen and nitrogen atoms create a polarized system that facilitates interactions with biological targets, while the thiadiazole’s sulfur atoms enhance π-π stacking and hydrophobic interactions. This synergy is exemplified in compounds like SintMed149, which demonstrated 90 nM inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) through dual hydrogen bonding and hydrophobic interactions.
Recent structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:
Such hybrids demonstrate broad-spectrum activity, with lead compounds showing:
- 19.33 ± 1.81 μM IC~50~ against HT-1080 fibrosarcoma
- 0.12 μM antiproliferative activity in WM266.4 melanoma
- 90 nM enzyme inhibition in tuberculosis models
The electronic complementarity between isoxazole’s electron-rich ring and thiadiazole’s electron-deficient system creates a push-pull effect that enhances binding to ATP pockets in kinases. Molecular dynamics simulations of analogous compounds show stable binding to HDAC catalytic sites over 50 ns trajectories, with root-mean-square deviation (RMSD) values <2 Å.
Rationale for Molecular Hybridization Strategies in Heterocyclic Systems
Hybridization of isoxazole and 1,2,4-thiadiazole moieties follows three key design principles:
Pharmacophore Fusion : Merging the hydrogen-bond acceptor capacity of isoxazole with thiadiazole’s aromatic heteroatoms creates multi-point binding capabilities. In Fc-NAH hybrids, this approach reduced MCF-7 breast cancer cell viability by 78% compared to parent compounds.
Metabolic Stabilization : The methyl group at isoxazole C5 position blocks cytochrome P450 oxidation, extending plasma half-life. Comparative studies show 5-methyl derivatives maintain 92% activity after 6 hours vs. 43% for non-methylated analogs.
Synergistic Electronic Effects : Density functional theory (DFT) calculations on model compounds reveal:
Synthetic methodologies enable precise structural control:
- CeCl~3~-catalyzed condensations achieve >95% E-isomer purity
- Electrochemical cyclization reduces reaction times to <60 minutes
- Silver-mediated oxidations provide 82-94% yields of key intermediates
This rational design paradigm addresses three critical challenges in antimicrobial and anticancer development:
- Overcoming efflux pump-mediated resistance through structural rigidity
- Enhancing target selectivity via complementary electronic profiles
- Reducing off-target toxicity through controlled hydrophobicity
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTQMLUGVUVSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.
Thioacetamide linkage: The final step involves the coupling of the isoxazole and thiadiazole intermediates through a thioacetamide linkage, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Motifs and Substituent Effects
The compound’s key structural elements include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The p-tolyl group in the target compound likely enhances lipophilicity compared to the methylthio and isopropyl groups in CAS 876895-57-7, which may reduce solubility but improve tissue penetration .
- Compound N () demonstrates potent kinase inhibition (IC₅₀ = 42±1 nM), suggesting that thiadiazole-acetamide hybrids are promising scaffolds for kinase-targeted therapies .
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.38 g/mol. The structure features a 5-methylisoxazole moiety linked to a thiadiazole derivative through a thioether bond, which is critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. In particular, compounds containing the thiadiazole ring have been shown to inhibit the growth of various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- HCT15 (colon cancer)
A study by Alam et al. (2011) demonstrated that several thiadiazole derivatives exhibited IC50 values ranging from 4.27 µg/mL to higher concentrations against these cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | HCT15 | 12.5 |
| Compound C | A549 | 10.0 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Various studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The thiadiazole ring is known to inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Breast Cancer : A derivative similar to this compound was tested against MDA-MB-231 breast cancer cells, showing significant cytotoxicity with an IC50 value of 9 µM compared to standard treatments like Imatinib .
- Antimycobacterial Activity : Another study evaluated the compound's activity against Mycobacterium tuberculosis, revealing potent inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
